2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 274910-22-4
VCID: VC4688750
InChI: InChI=1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2
SMILES: C1COC2=C(C=CC=C2O1)CCO
Molecular Formula: C10H12O3
Molecular Weight: 180.203

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol

CAS No.: 274910-22-4

Cat. No.: VC4688750

Molecular Formula: C10H12O3

Molecular Weight: 180.203

* For research use only. Not for human or veterinary use.

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol - 274910-22-4

Specification

CAS No. 274910-22-4
Molecular Formula C10H12O3
Molecular Weight 180.203
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol
Standard InChI InChI=1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2
Standard InChI Key LVSNBQMNJUMKLD-UHFFFAOYSA-N
SMILES C1COC2=C(C=CC=C2O1)CCO

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol (CAS: 62590-71-0) has the molecular formula C10_{10}H12_{12}O3_{3} and a molecular weight of 180.20 g/mol . Its structure consists of a 1,4-benzodioxane core (a benzene ring fused to a 1,4-dioxane ring) with a hydroxymethyl group (-CH2_2CH2_2OH) at the 5-position. The IUPAC name is 5-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine.

Key Identifiers:

PropertyValue
SMILESOCCC1COc2ccccc2O1
InChI KeyVRCHCDXHBXLNKZ-UHFFFAOYSA-N
Melting PointNot reported (amorphous solid)
Boiling Point~300–320°C (estimated)

The compound’s stability arises from the electron-rich benzodioxane system, which resists oxidation under ambient conditions .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most common synthesis involves reducing 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid derivatives. A representative method from employs lithium aluminium hydride (LiAlH4_4) in tetrahydrofuran (THF):

  • Starting Material: 2,3-Dihydrobenzo[1, dioxine-5-carboxylic acid (5.00 g, 28.0 mmol).

  • Reduction: LiAlH4_4 (2.13 g, 56.0 mmol) is added at 0°C, followed by 18-hour stirring at room temperature.

  • Workup: Quenching with water, extraction with ethyl acetate, and drying yield the product in 99% purity .

Alternative Approaches

  • Grignard Reaction: Reaction of 5-bromo-1,4-benzodioxane with ethylene oxide in the presence of magnesium .

  • Catalytic Hydrogenation: Reduction of 5-acetyl-1,4-benzodioxane using Pd/C and H2_2 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; insoluble in water .

  • Stability: Stable at room temperature for >2 years when stored in airtight containers away from light .

Spectroscopic Data

  • IR (KBr): Broad O-H stretch at 3248 cm1^{-1}, C-O-C asymmetric stretch at 1240 cm1^{-1} .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.85–6.70 (m, 3H, aromatic), 4.25 (s, 4H, dioxane CH2_2), 3.72 (t, 2H, -CH2_2OH), 2.80 (t, 2H, -CH2_2-) .

Applications in Drug Discovery

Intermediate for Sulfonamide Derivatives

This ethanol derivative serves as a precursor for antibacterial sulfonamides. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Figure 1) showed inhibitory activity against E. coli and S. aureus (MIC = 8–16 µg/mL) .

Synthesis Protocol :

  • React with p-toluenesulfonyl chloride in aqueous Na2_2CO3_3.

  • Alkylate with halides (e.g., 2-bromoethyl) using LiH in DMF.

Enzyme Inhibition

  • α-Glucosidase Inhibition: Derivatives exhibit IC50_{50} values of 12–45 µM, comparable to acarbose .

  • Lipoxygenase Inhibition: Select compounds reduce inflammation markers by 60–75% at 50 µM .

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